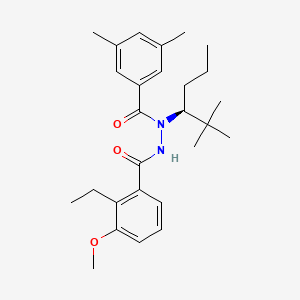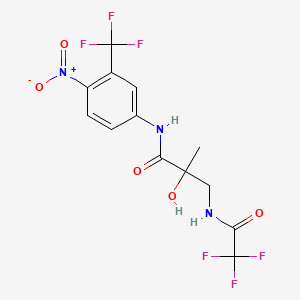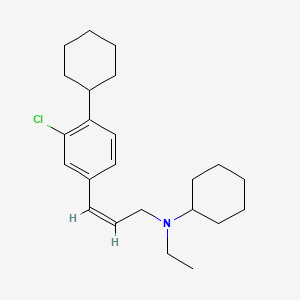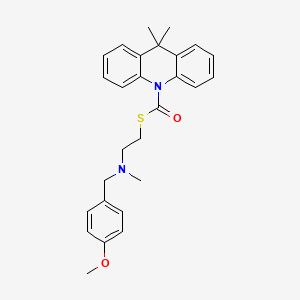
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester is a Drug / Therapeutic Agent.
Aplicaciones Científicas De Investigación
Chemiluminescent Properties
- The chemiluminescent (CL) properties of acridinium compounds, including those similar to the mentioned chemical, have been studied extensively. These compounds exhibit significant CL efficiency and reaction kinetics influenced by substituents in the benzene ring and solvent properties. The research suggests potential for new, efficient CL systems (Krzymiński et al., 2010).
Synthesis and Stability
- Studies on the synthesis of acridinium compounds related to the mentioned chemical have shown that various substitutions can impact luminescence yield and molecular stability. Certain derivatives demonstrate high stability and efficiency as chemiluminescent labels, detectable at very low levels (Renotte et al., 2000).
Potential in Material Science
- Research has explored the use of similar acridinium compounds in the synthesis of oleochemicals, which are precursors for pharmaceuticals and monomers for polyesters and polyamides. These compounds offer connectors for biologically active compounds and groups with physical properties suitable for materials (Hinkamp & Schäfer, 2015).
Structural Analysis
- Studies involving X-ray diffraction have been conducted to determine the crystal structure of acridinium compounds. These studies provide insights into the conformation and bonding of such molecules, which are crucial for understanding their chemical properties and potential applications (Wang et al., 2011).
Potential Antitumor Applications
- Some acridinium derivatives have been investigated for their potential as antitumor agents. Research has indicated that these compounds can inhibit growth and induce regression in certain types of tumors, showing promise for future cancer treatments (Trown et al., 1976).
Propiedades
Número CAS |
38044-63-2 |
|---|---|
Nombre del producto |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
Fórmula molecular |
C27H30N2O2S |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
S-[2-[(4-methoxyphenyl)methyl-methylamino]ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C27H30N2O2S/c1-27(2)22-9-5-7-11-24(22)29(25-12-8-6-10-23(25)27)26(30)32-18-17-28(3)19-20-13-15-21(31-4)16-14-20/h5-16H,17-19H2,1-4H3 |
Clave InChI |
ZEBKUFOXMUTVNE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
Apariencia |
Solid powder |
Otros números CAS |
38044-63-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
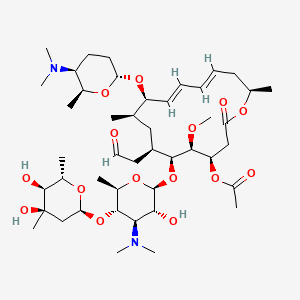
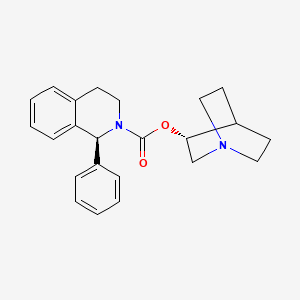
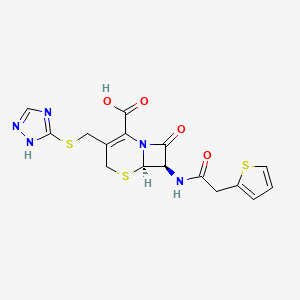
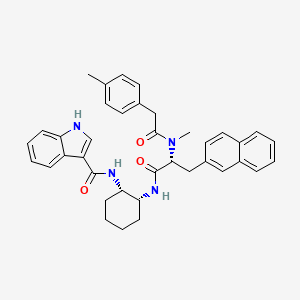
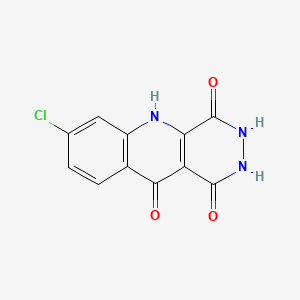
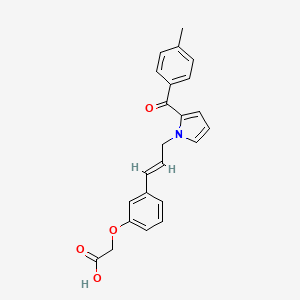
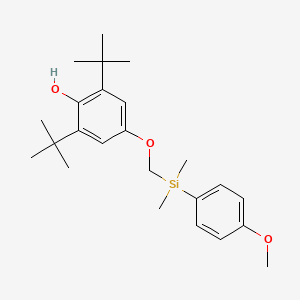
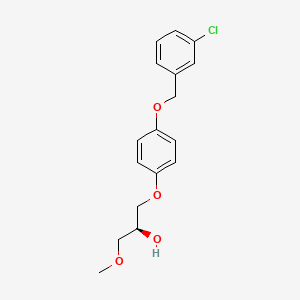
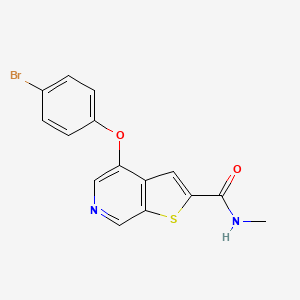
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
